2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride typically involves the reaction of benzyl chloride with ammonia in an aqueous solution. This reaction can be catalyzed by various agents, including Raney nickel, to facilitate the formation of the desired product . Another method involves the reduction of benzonitrile, which can also be catalyzed by Raney nickel .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh
Nucleophiles: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . For example, it may inhibit trypsin-1 and trypsin-2, which are enzymes involved in protein digestion .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride include:
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another compound with a similar structure but different functional groups.
Uniqueness
What sets 2-(Benzylamino)-6’-chloro-o-acetotoluidide, hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
77966-31-5 |
---|---|
Molecular Formula |
C16H18Cl2N2O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C16H17ClN2O.ClH/c1-12-6-5-9-14(17)16(12)19-15(20)11-18-10-13-7-3-2-4-8-13;/h2-9,18H,10-11H2,1H3,(H,19,20);1H |
InChI Key |
YOZVWNOMERMCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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